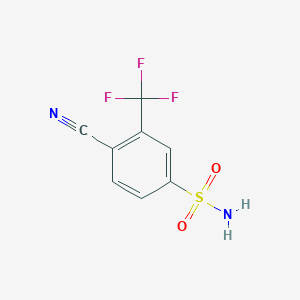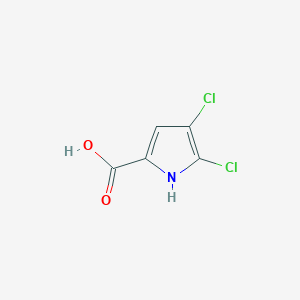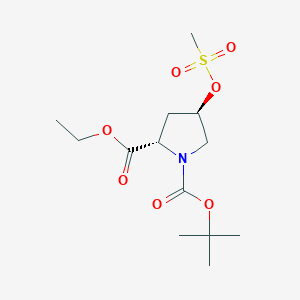
7-Methoxyindoline
Vue d'ensemble
Description
7-Methoxyindoline is a chemical compound with the molecular formula C9H11NO . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 5-, 6-, and 7-methoxyindoline from indoline, and their dehydrogenation to the corresponding methoxyindoles, has been described . This process involves the direct formation of the methoxyindole from suitably substituted non-indolic intermediates .Molecular Structure Analysis
The molecular structure of 7-Methoxyindoline is characterized by a molecular weight of 177.16 and an InChI code of 1S/C9H7NO3/c1-13-6-4-2-3-5-7 (6)10-9 (12)8 (5)11/h2-4H,1H3, (H,10,11,12) .Chemical Reactions Analysis
The chemical reactions involving 7-Methoxyindoline primarily include its synthesis from indoline and its dehydrogenation to form the corresponding methoxyindoles .Physical And Chemical Properties Analysis
7-Methoxyindoline is a solid at room temperature . . The compound should be stored in a sealed, dry environment at room temperature .Applications De Recherche Scientifique
Pharmacological Development
7-Methoxyindoline: has been explored for its potential in the development of new pharmacological agents. Its structure is a key scaffold in many medicinal compounds, and modifications to its core can lead to drugs with improved efficacy and reduced side effects .
Cancer Research
In cancer research, 7-Methoxyindoline derivatives are being studied for their roles in the design of novel anticancer drugs. These compounds may interact with various cellular targets, potentially leading to new treatments for various types of cancer .
Drug Design
The unique structure of 7-Methoxyindoline makes it a valuable component in drug design. It can improve the physicochemical properties of new compounds, potentially leading to drugs with better solubility and bioavailability .
Medicinal Chemistry
In medicinal chemistry, 7-Methoxyindoline is utilized for its ability to interact with protein residues, which is crucial in the design of drugs with specific therapeutic targets .
Antibacterial Treatments
Research has indicated that 7-Methoxyindoline and its derivatives may have applications in developing new antibacterial treatments. These compounds could offer a novel approach to combat bacterial infections and reduce antibiotic resistance .
Cardiovascular Disease Treatment
While direct references to 7-Methoxyindoline in cardiovascular disease treatment are limited, its structural analogs and derivatives are being considered for their potential roles in creating new therapies for heart-related conditions .
Anti-inflammatory Applications
7-Methoxyindoline: is being investigated for its anti-inflammatory properties. It could lead to the development of new anti-inflammatory medications with fewer side effects than current treatments .
Analgesic Properties Research
The analgesic properties of 7-Methoxyindoline are also a subject of research. Studies aim to synthesize novel analgesic agents that can offer pain relief without the gastrointestinal toxicity often associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that most drugs exert their effects by binding to receptors, which are cellular components . The interaction between a drug and its receptor can trigger a series of biochemical changes within the cell .
Mode of Action
Generally, a drug’s mode of action involves its interaction with its target, leading to changes in the biochemical processes within the cell . This can result in a therapeutic effect, a side effect, or both.
Biochemical Pathways
The synthesis of 5-, 6-, and 7-methoxyindoline from indoline, and their dehydrogenation to the corresponding methoxyindoles, has been described .
Pharmacokinetics
It is known that these properties significantly impact a drug’s bioavailability . For instance, the compound is reported to have high gastrointestinal absorption .
Result of Action
It is used to study the effects of methoxy and amino substitution on the indole ring . It is also a reactant for the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles as potential anticancer immunomodulators .
Action Environment
It is generally known that factors such as temperature, ph, and the presence of other substances can affect the action of a compound .
Propriétés
IUPAC Name |
7-methoxy-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-11-8-4-2-3-7-5-6-10-9(7)8/h2-4,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVATPFLTCNUBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564695 | |
| Record name | 7-Methoxy-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
334986-99-1 | |
| Record name | 7-Methoxy-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing methoxyindolines, specifically 7-Methoxyindoline?
A1: Methoxyindolines, including 7-Methoxyindoline, serve as crucial precursors to methoxyindoles. [] These indole derivatives are important building blocks in organic synthesis and medicinal chemistry. The presence of the methoxy group can significantly influence the reactivity and biological activity of the indole scaffold. Therefore, developing efficient synthetic routes to these compounds, like the one described for 7-Methoxyindoline, is valuable for exploring their potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1368734.png)

![1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1368758.png)

![decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B1368787.png)






![1-(tert-Butyl) 2-ethyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368811.png)

